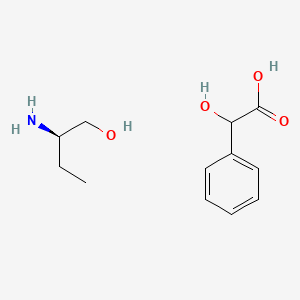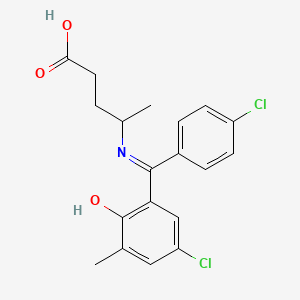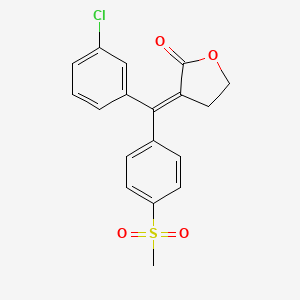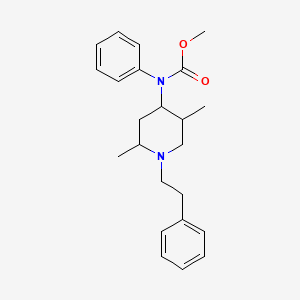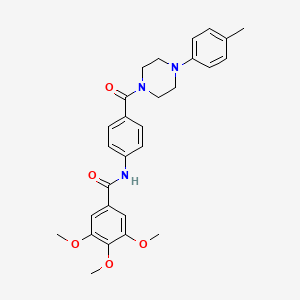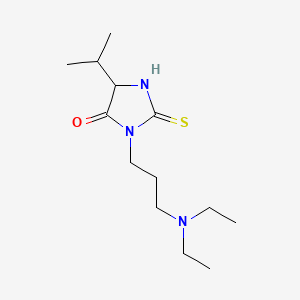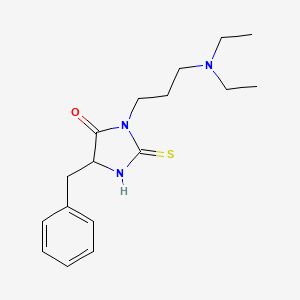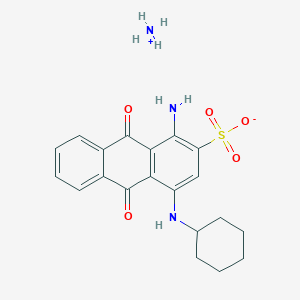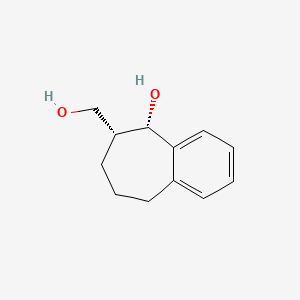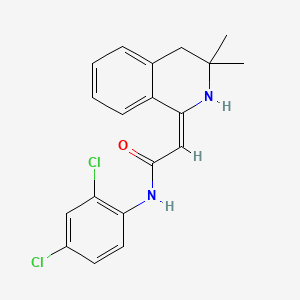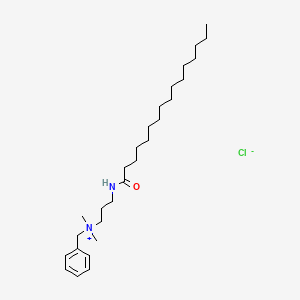
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C28H51N2O.Cl. It is known for its surfactant properties and is used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-hexadecamidopropyl)dimethylammonium chloride typically involves the reaction of benzyl chloride with 3-hexadecamidopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yield. The final product is often obtained through multiple purification steps, including distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium azide and potassium cyanide are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted ammonium compounds, amines, and oxides .
Aplicaciones Científicas De Investigación
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of detergents, disinfectants, and personal care products.
Mecanismo De Acción
The mechanism of action of Benzyl(3-hexadecamidopropyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The molecular targets include membrane proteins and lipids, and the pathways involved are primarily related to membrane integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
- Dodecylbenzenesulfonic acid
Uniqueness
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride is unique due to its specific structure, which imparts distinct surfactant properties and antimicrobial activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Propiedades
Número CAS |
65694-09-9 |
|---|---|
Fórmula molecular |
C28H51ClN2O |
Peso molecular |
467.2 g/mol |
Nombre IUPAC |
benzyl-[3-(hexadecanoylamino)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C28H50N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-23-28(31)29-24-20-25-30(2,3)26-27-21-17-16-18-22-27;/h16-18,21-22H,4-15,19-20,23-26H2,1-3H3;1H |
Clave InChI |
FCWLLOCBTJAGDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


